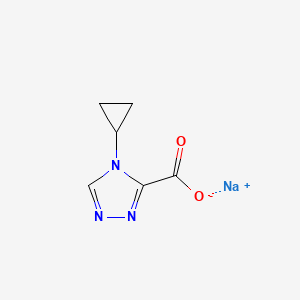
N-(5-acetamido-2-methoxyphenyl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been reported, which shares a similar acetamido and methoxyamino moiety with the compound . Additionally, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with various substitutions has been evaluated, indicating a broad interest in the synthesis of acetamide derivatives for biological activity . These studies suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the acetamide linkage and the introduction of the methoxyphenyl and benzylthio groups.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in the context of their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide reveals a linearly extended conformation and specific interplanar angles between amide groups, which could be relevant for the biological activity . Similarly, the influence of methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold has been explored, with the identification of pharmacophoric elements that confer selectivity for the A3 adenosine receptor . These findings suggest that the molecular structure of the compound , particularly the orientation of its amide groups and the substitution pattern, could be critical for its biological function.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives are not explicitly detailed in the provided papers. However, the synthesis and functionalization of acetamide compounds are well-studied in medicinal chemistry, and the reactions typically involve amide bond formation, substitution reactions, and the introduction of various functional groups to modulate biological activity . The chemical reactivity of the compound would likely be influenced by the presence of the methoxyphenyl and benzylthio groups, as well as the pyrimidinyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be inferred from the structural analysis. The presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds in related compounds suggests that the compound may also exhibit similar intermolecular interactions, which can affect its solubility, melting point, and overall stability . The methoxy and benzylthio substituents may also influence the lipophilicity of the compound, which is an important factor in drug absorption and distribution .
properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14(27)23-16-8-9-19(30-2)18(10-16)25-20(28)11-17-12-21(29)26-22(24-17)31-13-15-6-4-3-5-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,25,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLXNKRHNVSLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)




![Methyl 3,5-bis(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3002447.png)

![Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B3002449.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3002450.png)
![N-(3-(ethyl(phenyl)amino)propyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3002451.png)

![2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3002457.png)